![molecular formula C10H21NO B7725931 2-(4-Propylpiperidin-1-yl)ethanol](/img/structure/B7725931.png)
2-(4-Propylpiperidin-1-yl)ethanol
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Overview
Description
2-(4-Propylpiperidin-1-yl)ethanol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Chemical Reactions Analysis
2-(4-Propylpiperidin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol moiety can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Propylpiperidin-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor studies.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Propylpiperidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and other proteins, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Propylpiperidin-1-yl)ethanol can be compared with other piperidine derivatives, such as:
- 2-(4-Methylpiperidin-1-yl)ethanol
- 2-(4-Ethylpiperidin-1-yl)ethanol
- 2-(4-Butylpiperidin-1-yl)ethanol These compounds share a similar piperidine core structure but differ in the length and nature of the alkyl substituent. The uniqueness of this compound lies in its specific propyl group, which can influence its chemical reactivity and biological activity .
Biological Activity
2-(4-Propylpiperidin-1-yl)ethanol, with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol, is a piperidine derivative that has been the subject of various studies due to its potential biological activities. This compound is recognized for its role as a ligand in receptor studies and its applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, enzymes, and other proteins. Piperidine derivatives are known to modulate neurotransmission and exhibit effects on various biological pathways. The specific interactions can lead to diverse pharmacological effects, making this compound a candidate for therapeutic applications.
Pharmacological Properties
Research indicates that this compound may possess the following pharmacological properties:
- Neurotransmitter Modulation : Acts on various receptors, potentially influencing mood and cognitive functions.
- Anticancer Activity : Preliminary studies suggest that piperidine derivatives can exhibit antitumor effects, warranting further exploration of their mechanisms.
- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the piperidine structure can significantly affect its interaction with biological targets. For instance, substituting different alkyl groups can alter binding affinities and receptor selectivity.
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | Potential ligand for neurotransmitter receptors |
2-(4-Methylpiperidin-1-yl)ethanol | Structure | Anticancer properties |
2-(4-Ethylpiperidin-1-yl)ethanol | Structure | Anti-inflammatory effects |
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives, including this compound, for their antileukemic activity. The results indicated that certain modifications to the piperidine structure enhanced cytotoxicity against leukemia cells, suggesting a potential pathway for developing new cancer therapies .
Neuropharmacological Effects
In another investigation, the neuropharmacological effects of piperidine derivatives were assessed using animal models. The findings demonstrated that this compound exhibited significant anxiolytic-like effects in behavioral tests, indicating its potential as a therapeutic agent for anxiety disorders .
Properties
IUPAC Name |
2-(4-propylpiperidin-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-3-10-4-6-11(7-5-10)8-9-12/h10,12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAHVTLPMIONSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(CC1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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